2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NNC 92-1687 is a selective glucagon receptor antagonist that has been extensively studied for its potential in treating type 2 diabetes. This compound works by inhibiting the glucagon receptor, which plays a crucial role in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NNC 92-1687 involves several steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of Benzimidazole Core: The reaction between o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions forms the benzimidazole core.
Thioether Formation: The benzimidazole core is then reacted with a thiol derivative to form the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with a dihydroxyphenyl ethanone derivative under basic conditions to yield NNC 92-1687.
Industrial Production Methods: Industrial production of NNC 92-1687 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, and reactions are typically carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: NNC 92-1687 undergoes several types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
NNC 92-1687 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucagon receptor antagonism.
Biology: Helps in understanding the role of glucagon receptors in glucose metabolism.
Medicine: Investigated for its potential in treating type 2 diabetes by regulating blood glucose levels.
Industry: Used in the development of new therapeutic agents targeting glucagon receptors
Mechanism of Action
NNC 92-1687 exerts its effects by selectively binding to the glucagon receptor, thereby inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that lead to increased glucose production in the liver. The molecular targets include the glucagon receptor and associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
Lixisenatide acetate: A receptor agonist similar to glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes.
NNC 0640: A negative allosteric modulator of the human glucagon receptor.
Uniqueness of NNC 92-1687: NNC 92-1687 is unique due to its high selectivity and potency as a glucagon receptor antagonist. Unlike other compounds, it specifically targets the glucagon receptor without affecting other related receptors, making it a valuable tool in diabetes research .
Properties
Molecular Formula |
C15H12N2O3S |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H12N2O3S/c18-12-6-5-9(7-13(12)19)14(20)8-21-15-16-10-3-1-2-4-11(10)17-15/h1-7,18-19H,8H2,(H,16,17) |
InChI Key |
NVYSVDRYESXWBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(benzimidazo-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone NNC 92-1687 NNC-92-1687 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.